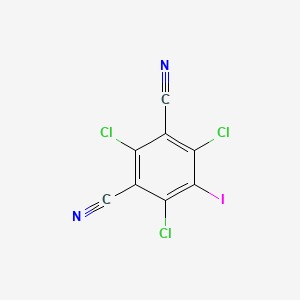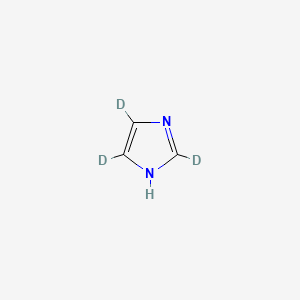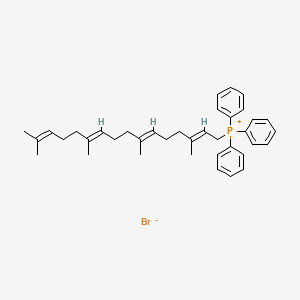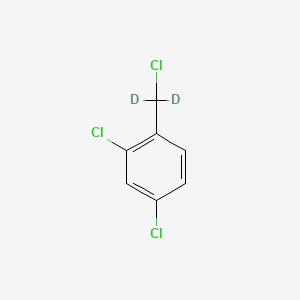
2,4-ジクロロベンジルクロリド-d2
概要
説明
2,4-Dichlorobenzyl Chloride-d2, also known as α,2,4-Trichlorotoluene-d2 or 2,4-Dichloro-1-(chloroMethyl)benzene-d2 , is a chemical compound with the molecular weight of 195.47 . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
Synthesis Analysis
2,4-Dichlorobenzyl Chloride-d2 can be synthesized through various methods. One approach involves the ammoxidation of 2,4-dichlorobenzyl chloride, which results in a higher yield at a much lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene . Another method involves the catalysis of 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride .Chemical Reactions Analysis
In terms of chemical reactions, 2,4-Dichlorobenzyl Chloride-d2 can be used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives . It can also be ammoxidized to corresponding benzonitriles .Physical And Chemical Properties Analysis
2,4-Dichlorobenzyl Chloride-d2 is a clear colorless to very light yellow oily liquid . It has a refractive index of 1.576 , a boiling point of 248 °C , and a density of 1.407 g/mL at 25 °C .科学的研究の応用
除草剤
2,4-ジクロロベンジルクロリド-d2: は、さまざまな除草剤の製造に不可欠なジクロロベンゾニトリル(DCBN)の合成における中間体として使用されます . この化合物は、他の方法と比較して収率が高く、反応温度が低いことから、DCBNを生成するためのアンモ酸化プロセスにおいて重要な役割を果たします . これにより、除草剤生産のための環境に優しく経済的な選択肢となります。
殺虫剤
除草剤と同様に、This compoundは殺虫剤の製造にも役立ちます。 そこから得られるDCBNは、多機能な有機中間体として殺虫剤に組み込まれ、幅広い害虫駆除を提供します .
医薬品
製薬業界では、This compoundは、さまざまな医薬品の合成に使用されるDCBNのような中間体の製造に使用されています . 医薬品の合成におけるその応用は、ヘルスケア研究におけるその汎用性と重要性を強調しています。
染料
この化学物質は、特定の染料の製造のための出発物質として役立ちます。 アンモ酸化プロセスを通じて、それは後で産業用途に必要な特定の特性を持つ染料を開発するために使用される中間体の生成を助けます .
エンジニアリングプラスチック
This compound: は、エンジニアリングプラスチックの製造に貢献します。 そこから生成されたDCBNは、強度、耐久性、過酷な条件に対する耐性のために設計された高性能プラスチックの製造における中間体として使用されます .
感光性材料
最後に、この化合物は感光性材料の合成において重要です。 This compoundから得られた中間体は、光に反応する材料の開発に不可欠であり、イメージングや印刷を含むさまざまな技術で使用されています .
Safety and Hazards
作用機序
Target of Action
The primary targets of 2,4-Dichlorobenzyl Chloride-d2 are bacteria and viruses associated with mouth and throat infections . This compound acts as a mild antiseptic, capable of eliminating these microorganisms .
Mode of Action
It is believed to denature external proteins and rearrange the tertiary structure of proteins . This disruption of protein structure can inhibit the normal function of bacteria and viruses, leading to their death .
Biochemical Pathways
This interference can prevent the microorganisms from growing and reproducing, effectively controlling the infection .
Pharmacokinetics
As a common ingredient in throat lozenges, it is likely that the compound is locally absorbed in the mouth and throat area
Result of Action
The action of 2,4-Dichlorobenzyl Chloride-d2 results in the death of bacteria and viruses associated with mouth and throat infections . This leads to a reduction in the symptoms of the infection, such as sore throat .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichlorobenzyl Chloride-d2. For instance, the compound’s effectiveness may be affected by the pH level of the environment . Additionally, certain conditions, such as temperature and humidity, could potentially impact the stability of the compound . .
特性
IUPAC Name |
2,4-dichloro-1-[chloro(dideuterio)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVDHPYXFLLDS-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)

![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)
![N-[3-(1,3-dioxan-2-yl)-1-pyridin-3-ylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B587336.png)
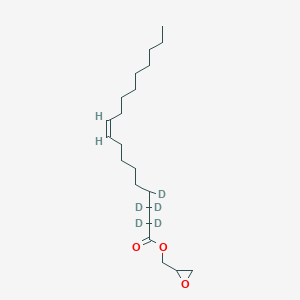
![(1S,2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide](/img/structure/B587338.png)
![2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4](/img/structure/B587340.png)

![(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587345.png)
